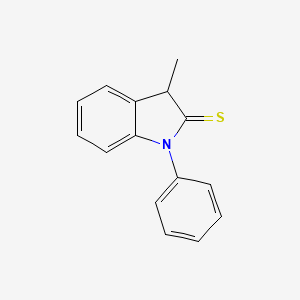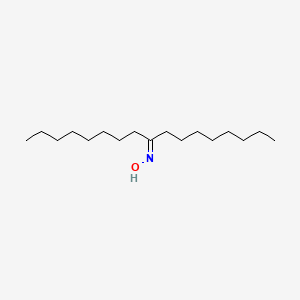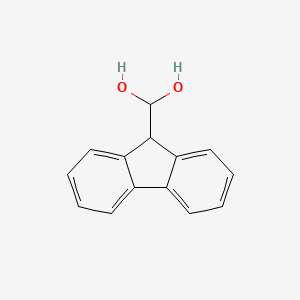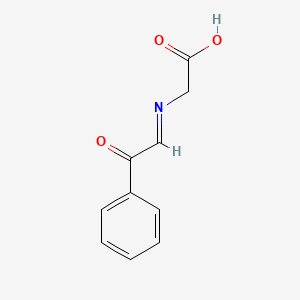
(E)-N-(2-Oxo-2-phenylethylidene)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-Oxo-2-phenylethylidene)glycine is an organic compound that belongs to the class of imines It is characterized by the presence of a phenyl group attached to an ethylidene moiety, which is further connected to a glycine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Oxo-2-phenylethylidene)glycine typically involves the condensation reaction between glycine and benzaldehyde under acidic or basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-N-(2-Oxo-2-phenylethylidene)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-N-(2-Oxo-2-phenylethylidene)glycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (E)-N-(2-Oxo-2-phenylethylidene)alanine
- (E)-N-(2-Oxo-2-phenylethylidene)valine
- (E)-N-(2-Oxo-2-phenylethylidene)leucine
Uniqueness
(E)-N-(2-Oxo-2-phenylethylidene)glycine is unique due to its specific structural features, such as the presence of a glycine residue and the phenyl-ethylidene moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
113312-26-8 |
|---|---|
分子式 |
C10H9NO3 |
分子量 |
191.18 g/mol |
IUPAC名 |
2-(phenacylideneamino)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-9(6-11-7-10(13)14)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |
InChIキー |
HWLQYJKUVJDRLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
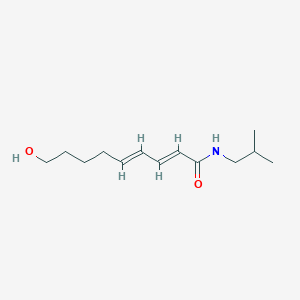
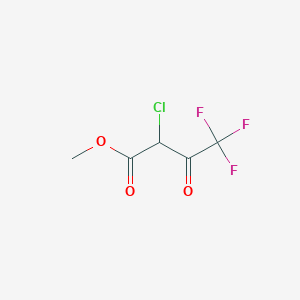

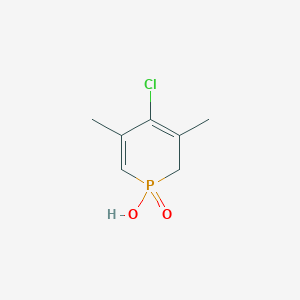
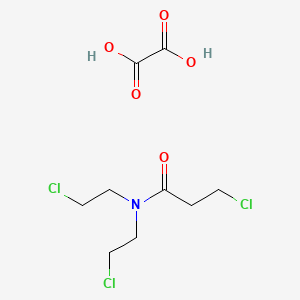
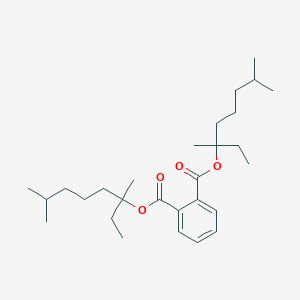
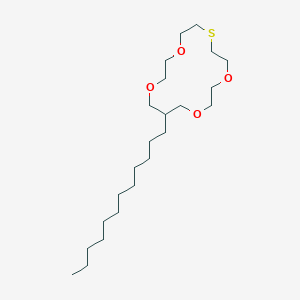
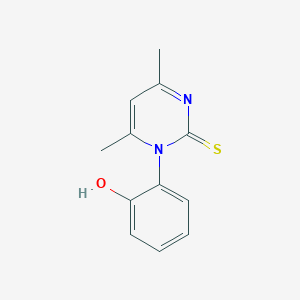
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
acetate](/img/structure/B14315345.png)
